4-({(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((3-(BENZYLOXY)-4-MEO-BENZYLIDENE)AMINO)-5-(2-BR-PH)-4H-1,2,4-TRIAZOLE-3-THIOL is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-(BENZYLOXY)-4-MEO-BENZYLIDENE)AMINO)-5-(2-BR-PH)-4H-1,2,4-TRIAZOLE-3-THIOL typically involves multi-step organic reactions. The starting materials often include benzyl alcohol derivatives, methoxybenzaldehyde, and bromophenyl compounds. The key steps may involve:
Condensation Reactions: Formation of the benzylidene intermediate through condensation of benzyl alcohol and methoxybenzaldehyde.
Cyclization: Formation of the triazole ring through cyclization reactions involving hydrazine derivatives.
Thiol Addition: Introduction of the thiol group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiol group, forming disulfides.
Reduction: Reduction reactions may target the benzylidene moiety, converting it to a benzyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the bromophenyl position.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Thiols, amines.
Major Products
Oxidation: Disulfide derivatives.
Reduction: Benzyl derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-((3-(BENZYLOXY)-4-MEO-BENZYLIDENE)AMINO)-5-(2-BR-PH)-4H-1,2,4-TRIAZOLE-3-THIOL would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating signaling pathways. The compound may bind to specific molecular targets, leading to changes in cellular processes such as apoptosis, cell proliferation, or immune response.
Comparison with Similar Compounds
Similar Compounds
4H-1,2,4-Triazole-3-thiol Derivatives: Compounds with similar triazole and thiol groups.
Benzylidene Amino Derivatives: Compounds with similar benzylidene and amino groups.
Uniqueness
4-((3-(BENZYLOXY)-4-MEO-BENZYLIDENE)AMINO)-5-(2-BR-PH)-4H-1,2,4-TRIAZOLE-3-THIOL is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C23H19BrN4O2S |
---|---|
Molecular Weight |
495.4 g/mol |
IUPAC Name |
3-(2-bromophenyl)-4-[(E)-(4-methoxy-3-phenylmethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C23H19BrN4O2S/c1-29-20-12-11-17(13-21(20)30-15-16-7-3-2-4-8-16)14-25-28-22(26-27-23(28)31)18-9-5-6-10-19(18)24/h2-14H,15H2,1H3,(H,27,31)/b25-14+ |
InChI Key |
PZVZIXCJHUDMDT-AFUMVMLFSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3Br)OCC4=CC=CC=C4 |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3Br)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.